molecular formula C12H12O3 B1447820 6-Formyl-indan-1-one 1,2-ethanediol ketal CAS No. 954238-34-7

6-Formyl-indan-1-one 1,2-ethanediol ketal

Cat. No. B1447820
M. Wt: 204.22 g/mol
InChI Key: OFSSZQKGBNZZAD-UHFFFAOYSA-N
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Description

6-Formyl-indan-1-one 1,2-ethanediol ketal is a ketone compound with a complex structure. It has a CAS Number of 954238-34-7 and a linear formula of C12H12O3 . It is commonly used in various scientific experiments.

Physical and Chemical Properties The molecular weight of this compound is 204.23 . It appears as a brown solid .

Safety Information For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Synthesis of Complex Organic Compounds

6-Formyl-indan-1-one 1,2-ethanediol ketal is a compound of interest due to its potential as a precursor or intermediate in the synthesis of complex organic compounds. In the realm of synthetic chemistry, protocols for creating compounds with significant pharmacological importance often involve the synthesis of complex structures that serve as core components of secondary metabolites. One such example involves the synthesis of 6H-benzo[c]chromen-6-ones, which are crucial for their pharmacological relevance. The process involves several steps, including the Suzuki coupling reactions, reactions of chromenones with silylenol ethers, and cyclization of arylbenzoates, showcasing the intricate synthetic pathways that could be related to or involve compounds like 6-Formyl-indan-1-one 1,2-ethanediol ketal (Mazimba, 2016).

Biological Activity and Drug Synthesis

Research into 1-indanones, which are structurally related to 6-Formyl-indan-1-one 1,2-ethanediol ketal, has unveiled a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. These compounds are also explored for the treatment of neurodegenerative diseases and have applications as insecticides, fungicides, and herbicides. The comprehensive review of synthetic methods for 1-indanones, alongside their derivatives, underscores the critical role these compounds play in medicinal chemistry and drug development (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).

Catalytic Acetalization and Fuel Additives

The catalytic acetalization of glycerol to produce acetals and ketals, such as 6-Formyl-indan-1-one 1,2-ethanediol ketal, highlights an innovative approach to utilizing bio-renewable resources for the synthesis of fuel additives. This process is facilitated by acid-catalyzed reactions involving glycerol with aldehydes and ketones, indicating the potential of 6-Formyl-indan-1-one 1,2-ethanediol ketal in sustainable chemical production and its contribution to the biodiesel industry's sustainability (Talebian-Kiakalaieh, Amin, Najaafi, & Tarighi, 2018).

Hydrogenation Processes and Chemical Synthesis

In the field of chemical synthesis, the hydrogenation of furfural and its derivatives to pentanediol is a process of significant interest. Research focusing on the catalytic hydrogenation to synthesize 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD) from furfural derivatives reveals the importance of efficient and stable catalyst systems. This area of research may involve or relate to compounds like 6-Formyl-indan-1-one 1,2-ethanediol ketal, showcasing the compound's potential in facilitating green chemistry processes (Tan, Su, Gao, Cui, Wang, & Zhao, 2021).

properties

IUPAC Name

spiro[1,2-dihydroindene-3,2'-1,3-dioxolane]-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-8-9-1-2-10-3-4-12(11(10)7-9)14-5-6-15-12/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSSZQKGBNZZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=C1C=CC(=C3)C=O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Formyl-indan-1-one 1,2-ethanediol ketal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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